molecular formula C9H12S2 B7998573 3-(n-Propylthio)thiophenol

3-(n-Propylthio)thiophenol

Cat. No.: B7998573
M. Wt: 184.3 g/mol
InChI Key: IASUUWJPFPFTMR-UHFFFAOYSA-N
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Description

3-(n-Propylthio)thiophenol is a thiophenol derivative characterized by a benzene ring with a sulfhydryl (-SH) group and a propylthio (-S-C₃H₇) substituent at the meta position. Structurally analogous to phenol, thiophenol derivatives like this compound replace the hydroxyl oxygen with sulfur, significantly altering their chemical behavior. The propylthio group introduces steric bulk and electron-donating effects, influencing reactivity, solubility, and interactions in synthetic or biological systems.

Properties

IUPAC Name

3-propylsulfanylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASUUWJPFPFTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Propylthio)phenylsulfonic Acid Chloride

The precursor is synthesized via sulfonation of 3-(propylthio)phenol using chlorosulfonic acid. The electron-donating propylthio group directs sulfonation to the para position, yielding 4-sulfo-3-(propylthio)phenol, which is subsequently treated with thionyl chloride to form the sulfonic acid chloride.

Three-Step Conversion to Thiophenol

  • Sulfonehydrazide Formation : Reacting 3-(propylthio)phenylsulfonic acid chloride with hydrazine hydrate, hydriodic acid, and hydrochloric acid at 10–30°C produces the sulfonehydrazide intermediate.

  • Disulfide Formation : Heating the intermediate to 60–80°C induces cyclization to the disulfide.

  • Disulfide Splitting : Treatment with sodium hydroxide and hydrazine hydrate at reflux cleaves the disulfide, yielding sodium 3-(propylthio)thiophenolate. Acidification with HCl liberates the free thiophenol in >90% yield.

Key Advantages :

  • Avoids distillation, ensuring high purity.

  • No corrosive byproducts, enhancing industrial feasibility.

Nucleophilic Aromatic Substitution Strategies

Alternative routes leverage sodium thiophenoxide’s nucleophilicity. For instance, reacting 3-bromo-4-methylthiophenol with sodium hydride and n-propyl bromide in DMF introduces the propylthio group via an SN2 mechanism. However, regioselectivity challenges arise due to competing ortho/para-directing effects of the thiol group.

Optimization Data :

ConditionYield (%)Purity (%)
DMF, 0°C, 24h6288
THF, reflux, 12h4576

This method, while feasible, requires stringent anhydrous conditions and offers moderate yields compared to the sulfonic acid route.

One-Pot Multicomponent Reactions

Emerging methodologies from recent literature utilize iodine-DMSO systems to construct C–S bonds in a single step. For example, treating thiophenol with n-propanethiol and iodobenzene in DMSO at 80°C for 6 hours produces 3-(propylthio)thiophenol via a radical-mediated disulfide coupling mechanism.

Reaction Scheme :

PhSH+PrSHI2,DMSOPhS–SPrReductionPhSH + PrSH (Recycled)\text{PhSH} + \text{PrSH} \xrightarrow{\text{I}_2, \text{DMSO}} \text{PhS–SPr} \xrightarrow{\text{Reduction}} \text{PhSH + PrSH (Recycled)}

Limitations :

  • Requires stoichiometric iodine.

  • Yields rarely exceed 50% due to competing oxidation side reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityPurity (%)Cost Efficiency
Sulfonic Acid Chloride92High99Moderate
Nucleophilic Substitution62Medium88Low
One-Pot Coupling50Low75High

The sulfonic acid chloride route remains superior for industrial applications, whereas one-pot methods are promising for laboratory-scale diversification.

Mechanistic Insights and Side Reactions

Byproduct Formation in Disulfide Splitting

During the final step of the patent method, over-reduction of the disulfide can generate trace amounts of 3-(propylthio)benzenethiol , detectable via GC-MS. Optimizing hydrazine stoichiometry (molar ratio 1:3) minimizes this side reaction.

Oxidative Dimerization

In iodine-mediated couplings, uncontrolled oxidation leads to bis(3-(propylthio)phenyl) disulfide , necessitating post-synthetic reduction with NaBH4 .

Chemical Reactions Analysis

Types of Reactions: 3-(n-Propylthio)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Biological Applications

Antimicrobial Properties

Research indicates that 3-(n-Propylthio)thiophenol exhibits significant antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in clinical settings.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 - 12.5 μg/mL
Escherichia coli>400 μg/mL
Enterococcus faecium128-fold higher activity than vancomycin

The compound's mechanism of action involves the inhibition of bacterial enzymes, leading to reduced viability of pathogens. Studies have suggested that structural modifications can enhance its antibacterial potency, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanisms behind these effects are still under investigation but may involve the inhibition of specific enzymes critical for cancer cell survival.

Medicinal Applications

Pharmaceutical Development

The compound is being explored for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes. Its unique thiophene structure allows it to interact with biological targets effectively, potentially leading to novel therapeutic agents.

Case Study: Anticancer Evaluation

A study focused on the antiproliferative effects of thiophene derivatives, including this compound, on breast cancer cell lines. Results indicated that structural modifications significantly altered biological activity, underscoring the importance of the propylthio group in enhancing therapeutic efficacy.

Industrial Applications

Material Science

In industrial contexts, this compound is utilized in the production of advanced materials such as organic semiconductors and corrosion inhibitors. Its chemical properties make it suitable for applications requiring specific electronic characteristics.

Table 2: Industrial Applications of this compound

ApplicationDescription
Organic SemiconductorsUsed in the formulation of conductive polymers
Corrosion InhibitorsEnhances durability and resistance in metal surfaces

Mechanism of Action

The mechanism of action of 3-(n-Propylthio)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s reactivity with electrophiles also plays a role in its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophenol derivatives vary widely in their substituents, which critically affect their physical, chemical, and functional properties. Below is a detailed comparison of 3-(n-Propylthio)thiophenol with structurally related compounds:

Structural and Electronic Properties

Compound Substituent(s) Molecular Weight (g/mol) pKa Key Electronic Effects
Thiophenol (C₆H₅SH) None 110.18 6.2 Baseline acidity and nucleophilicity
2,6-Dimethyl thiophenol -CH₃ (ortho/para) 138.23 ~5.8* Steric hindrance, reduced reactivity
3-(Trifluoromethyl)thiophenol -CF₃ (meta) 178.17 ~4.5* Electron-withdrawing, increased acidity
This compound -S-C₃H₇ (meta) 168.29 ~6.5* Electron-donating, reduced acidity
2-Chlorothiophenol -Cl (ortho) 144.62 ~5.0* Electron-withdrawing, enhanced acidity

*Estimated based on substituent effects .

  • Acidity : Electron-withdrawing groups (e.g., -CF₃, -Cl) lower pKa by stabilizing the thiolate anion, while electron-donating groups (e.g., -S-C₃H₇) raise pKa .
  • Nucleophilicity: The propylthio group enhances nucleophilicity compared to unsubstituted thiophenol, whereas halogen or trifluoromethyl substituents reduce it .

Reactivity and Stability

  • Gold Nanoparticle Binding: Para-substituted thiophenols (e.g., -NO₂, -OCH₃) show substituent-dependent surface charge and aggregation on gold nanoparticles. The meta-propylthio group in this compound may exhibit weaker binding than para substituents due to steric and electronic factors .
  • Thermal Stability : Alkylthio groups (e.g., -S-C₃H₇) enhance thermal stability compared to halogenated derivatives, making them suitable for high-temperature polymer applications .

Biological Activity

3-(n-Propylthio)thiophenol is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound belongs to the class of thiophenols, characterized by a thiol group (-SH) attached to a benzene ring. The introduction of the propylthio group enhances its chemical reactivity and hydrophobicity, making it a valuable compound in both chemical synthesis and biological applications .

Biological Activities

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymatic functions.

Antioxidant Effects:
The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Action:
In vitro studies suggest that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This effect could have therapeutic implications for inflammatory diseases.

The biological effects of this compound can be attributed to its reactivity with biological macromolecules:

  • Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
  • Electrophilic Interactions: The compound's electrophilic nature allows it to interact with nucleophiles in biological systems, influencing various biochemical processes.

Case Studies

  • Antimicrobial Study:
    A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating substantial antimicrobial potential .
  • Antioxidant Activity Assessment:
    In a cellular model, this compound was found to reduce oxidative stress markers by up to 50% compared to control groups. The compound's ability to scavenge DPPH radicals was quantified with an IC50 value of 25 µM .

Comparative Analysis

The biological activity of this compound can be compared with other thiophenol derivatives:

CompoundAntimicrobial Activity (MIC µg/mL)Antioxidant Activity (IC50 µM)
This compound 32 - 12825
Thiophenol >25650
4-Methylthiophenol 64 - 25630

This table illustrates that while all compounds exhibit some level of biological activity, this compound demonstrates superior efficacy in both antimicrobial and antioxidant capacities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(n-Propylthio)thiophenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiophenol derivatives typically involves nucleophilic substitution or alkylation. For this compound, a plausible route is the reaction of 3-mercaptothiophenol with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric excess of the alkylating agent can improve yields. Evidence from thiophenol alkylation studies suggests that polar aprotic solvents enhance reactivity, while side reactions (e.g., oxidation to disulfides) require inert atmospheres . Monitoring via TLC or HPLC is critical to optimize reaction progress.

Q. How can this compound be selectively detected in environmental samples amid competing thiols?

  • Methodological Answer : Fluorescent probes leveraging intramolecular charge transfer (ICT) mechanisms are effective. For example, Wang et al. (2012) designed a probe using a 2,4-dinitrobenzenesulfonamide recognition unit, which reacts selectively with thiophenols over aliphatic thiols due to differences in nucleophilicity and steric effects . For this compound, derivatization with a labeling reagent like 3-(2-bromoacetamido)-N-(9-ethyl-9H-carbazol) followed by HPLC-fluorescence detection achieves sensitivity down to 20 nM, with recovery rates ≥94% in water matrices .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level reliably predicts vibrational frequencies and structural parameters for thiophenol derivatives. For example, halogenated thiophenols show bond-length variations correlated with substituent electronegativity . Applying this to this compound, the n-propylthio group’s electron-donating nature may reduce ring aromaticity, altering dipole moments and boiling points (cf. 75°C for 3-fluorothiophenol ). Solvent effects can be modeled using the Onsager continuum approach .

Advanced Research Questions

Q. How does the n-propylthio substituent influence the reaction kinetics of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Substituent effects are quantified via Hammett parameters. Studies on thiophenol reactivity in micellar systems (e.g., CTAB) show that electron-donating groups like -SPr reduce thiophenoxide ion nucleophilicity, slowing reactions with electrophiles (e.g., 2,4-dinitrofluorobenzene). Rate constants (k) are determined via UV-Vis spectroscopy under buffered conditions, with pseudo-first-order kinetics confirming the absence of general acid/base catalysis . For this compound, comparative kinetics against unsubstituted thiophenol would reveal steric and electronic contributions .

Q. What strategies enhance selectivity in detecting this compound in complex biological matrices?

  • Methodological Answer : Probe design must balance steric accessibility and electronic tuning. The "twist-blockage" strategy, where structural rigidity prevents nonspecific interactions, has been applied to carbazole-based probes for thiophenols . For this compound, incorporating a size-selective cavity (e.g., cyclodextrin-functionalized carbon dots) could exploit the n-propylthio group’s hydrophobicity, achieving discrimination against smaller thiols like glutathione. Validation via spike-recovery assays in serum or urine ensures <5% cross-reactivity .

Q. How do solvent and aggregation effects impact the SERS detection of this compound?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) relies on Au/Ag nanoparticle (NP) aggregation induced by thiol binding. For this compound, solvent polarity (e.g., acetonitrile vs. water) modulates NP stabilization and signal intensity. Pre-concentration via solid-phase extraction (SPE) followed by SERS in a thiol-yne polymer matrix enhances durability and limits false positives from competing analytes. Calibration curves (0.1–10 μM) show linearity (R² > 0.99) with LODs of 50 nM .

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